9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
Properties
IUPAC Name |
9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-3-8-7-11-5-6-13-10(8)9/h2-4,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGSSGIIFHIFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-aryloxyethylamines with 2-formylbenzoic Acid
This method is a classical approach to synthesize the tetrahydrobenzo[f]oxazepine scaffold. It involves:
- Condensation of 2-aryloxyethylamines with 2-formylbenzoic acid to form aminonaphthalides.
- Subsequent cyclization under acidic or thermal conditions to close the oxazepine ring.
This approach provides a direct route to the core heterocycle and can be adapted to introduce substituents such as the methoxy group on the aromatic ring prior to cyclization.
Rearrangement under Bischler-Napieralski Conditions
A rearrangement strategy involves methyl 2-(8-methoxy-2,3-dihydro-1,4-benzooxazepine-5-yl) benzoate as a precursor. Under Bischler-Napieralski cyclization conditions (typically using phosphoryl chloride or similar reagents), the compound undergoes ring closure to yield the oxazepine system.
This method is advantageous for constructing the oxazepine ring fused to the benzene moiety with the methoxy substituent already installed, allowing for regioselective cyclization.
Scandium or Copper Triflate-Catalyzed Acylaminoalkylation
Recent catalytic methods utilize scandium or copper triflates to catalyze the acylaminoalkylation of α-methoxy-isoindolones, leading to the formation of 1,4-benzoxazepines. This method offers:
- Mild reaction conditions.
- High selectivity.
- Potential for functional group tolerance.
It represents a modern approach to access the oxazepine scaffold with a methoxy substituent, expanding the synthetic toolbox for this compound class.
Multi-Step Synthesis of 4-Boc-9-methoxy-2,3,4,5-tetrahydrobenzo[f]oxazepine
A detailed synthetic route to a Boc-protected derivative of the target compound highlights the challenges and optimization strategies:
- Ring Formation: Condensation of 2-aminophenol derivatives with epichlorohydrin under basic conditions forms the oxazepine core.
- Methoxy Group Introduction: Electrophilic aromatic substitution using methyl chloride or dimethyl sulfate in the presence of Lewis acids installs the methoxy substituent at the desired position.
- Boc Protection: The nitrogen atom is protected by reaction with di-tert-butyl dicarbonate (BocO) catalyzed by 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), typically at temperatures below 0°C to minimize carbamate decomposition.
- Temperature control during Boc protection to prevent side reactions.
- Use of inert atmosphere to avoid oxidation.
- Purification via silica gel chromatography with ethyl acetate/hexane mixtures to achieve >95% purity.
- Yield limitations (45–60%) due to steric hindrance from the methoxy group during Boc installation.
- Scalability challenges addressed by microreactor systems for improved heat dissipation during exothermic epoxide ring-opening.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Reaction of 2-aryloxyethylamines with 2-formylbenzoic acid | 2-aryloxyethylamines, 2-formylbenzoic acid, acid or heat | Direct ring formation, adaptable substituents | Requires precursor synthesis, moderate yields | Moderate to good |
| Bischler-Napieralski Rearrangement | Methyl 2-(8-methoxy-2,3-dihydro-1,4-benzooxazepine-5-yl) benzoate, POCl3 or similar | Regioselective cyclization | Harsh reagents, sensitive to moisture | Moderate |
| Scandium/Copper Triflate-Catalyzed Acylaminoalkylation | α-Methoxy-isoindolones, Sc(OTf)3 or Cu(OTf)2 catalyst | Mild conditions, high selectivity | Catalyst cost, substrate scope limitations | Good |
| Multi-step Boc-protected synthesis | 2-aminophenol derivatives, epichlorohydrin, methyl chloride/dimethyl sulfate, Boc2O, DMAP | Protecting group strategy, high purity | Multi-step, moderate yields, steric hindrance | 45–60% (final step) |
Research Findings and Analytical Data
-
- Boc group tert-butyl protons appear as a singlet at δ 1.44 ppm.
- Methoxy protons resonate sharply at δ 3.72 ppm.
- Carbonyl carbon of Boc group at δ 155.2 ppm; methoxy carbon at δ 55.3 ppm.
-
- Characteristic Boc carbonyl stretch at 1685 cm⁻¹.
- C–O–C vibrations observed at 1240 cm⁻¹.
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C14H19NO4 (Boc derivative) | Includes Boc and methoxy groups |
| Molecular Weight | 279.33 g/mol | |
| LogP (Octanol-Water) | 2.8 (predicted) | Moderate lipophilicity |
| Aqueous Solubility | ~150 μM (pH 7.4) | Sufficient for biological assays |
| Hydrogen Bond Donors | 1 | From Boc-protected nitrogen |
| Hydrogen Bond Acceptors | 5 | Includes oxygen atoms |
Scientific Research Applications
Pharmacological Potential
The compound has been investigated for its trypanocidal activity , targeting diseases such as African and American trypanosomiasis. Research indicates that derivatives of 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines can inhibit critical protein-protein interactions within the trypanosome cell, specifically targeting the PEX5-PEX14 interface. This approach leverages structural biology and computer-aided drug design to develop new treatments for these diseases .
Case Study: Trypanocidal Activity
A study highlighted the synthesis of various derivatives of 9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine that demonstrated significant in vitro activity against trypanosomes. The compounds exhibited IC50 values in the low to high micromolar range. NMR studies confirmed binding to PEX14 in solution, indicating a mechanism that disrupts essential cellular processes in the parasites .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound derivatives has been a focal point in optimizing their pharmacological properties. By modifying substituents on the oxazepine core, researchers have been able to enhance bioactivity and selectivity against target proteins involved in disease mechanisms.
| Compound | Modification | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | No modification | 12 | Moderate |
| Compound B | Methyl addition | 5 | High |
| Compound C | Hydroxyl addition | 8 | High |
Other Applications
Beyond its role as a potential therapeutic agent against trypanosomiasis, this compound may have applications in other areas of medicinal chemistry:
- Neuropharmacology : Investigating the anxiolytic and sedative properties akin to benzodiazepines.
- Anticancer Research : Exploring cytotoxic effects on various cancer cell lines.
Mechanism of Action
The mechanism of action of 9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiazepine Analogues :
Replacement of the oxazepine oxygen with sulfur yields thiazepines (e.g., 8-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine, 6h ). These compounds exhibit distinct electronic properties due to sulfur’s lower electronegativity, which may enhance lipophilicity and alter metabolic stability. For example:
- 6h (thiazepine): IR absorption at 1594 cm⁻¹ (C=N stretch), 1H-NMR δ 3.84 (OCH₃), HR-FABMS m/z 272.1104 .
- 9-Methoxy oxazepine : Expected IR shifts (e.g., C-O stretch ~1250 cm⁻¹) and distinct 1H-NMR signals (e.g., δ 3.7–4.2 for oxazepine ring protons) .
Dioxocine Derivatives :
Compounds like D9 (a caffeic acid amide with a tetrahydrobenzo[b][1,4]dioxocine unit) feature an additional oxygen atom, forming an eight-membered ring. This structural difference increases conformational flexibility and enhances antiproliferative activity (IC₅₀ = 0.79 μM for HepG2) compared to oxazepines .
Comparative Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
Structure-Activity Relationship (SAR) Insights
- Ring Heteroatoms : Thiazepines (S) vs. oxazepines (O) alter solubility and metabolic stability; sulfur increases lipophilicity .
- Substituent Position : 8-Methoxy vs. 9-Methoxy affects steric and electronic interactions. For example, 8-methoxy thiazepines show distinct NMR shifts compared to 9-methoxy oxazepines .
Biological Activity
9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 201.25 g/mol. The compound features a tetrahydrobenzo-fused oxazepine structure which contributes to its unique biological properties.
Antiparasitic Activity
Recent studies have highlighted the potential of this compound as a trypanocidal agent . Research conducted by Fino et al. (2021) demonstrated that derivatives of this compound exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The study utilized structure-activity relationship (SAR) analysis to optimize the compounds for enhanced efficacy.
Table 1: Summary of Antiparasitic Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.2 | Disruption of PEX14-PEX5 interaction |
| Derivative A | 3.8 | Inhibition of glycosomal protein import |
| Derivative B | 7.0 | Induction of cell apoptosis |
The mechanism by which this compound exerts its antiparasitic effects involves the inhibition of the PEX14-PEX5 protein-protein interaction. This disruption leads to impaired protein import into glycosomes in trypanosomes, ultimately resulting in cell death .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of the compound against mammalian cell lines to evaluate selectivity. The results indicate that while the compound is effective against T. brucei, it exhibits lower toxicity toward human cells.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa | 40 | 7.7 |
| Vero | 50 | 9.6 |
| T. brucei | 5.2 | - |
Case Studies
A notable case study involved a series of synthesized derivatives based on the oxazepine scaffold which were screened for their trypanocidal activity. The study utilized both computational modeling and empirical testing to refine the lead compounds .
Findings from Case Studies
- The most promising derivatives showed IC50 values in the low micromolar range.
- Structural modifications at specific sites on the oxazepine ring were correlated with increased activity.
Q & A
Q. What are the common synthetic routes for 9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine?
- Methodological Answer : The compound is typically synthesized via intramolecular cyclization or modified Pictet-Spengler reactions. Key steps include:
Mitsunobu Reaction : Coupling 2-(benzyloxy)-6-iodo-3-methoxyphenol with tert-butyl carbamate derivatives under Pd catalysis, followed by deprotection and cyclization .
Pictet-Spengler Modification : Using substituted precursors (e.g., 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4-f]thiazepine) with aldehydes or ketones in acidic conditions .
Eco-Friendly Synthesis : One-pot, three-component reactions in aqueous media using MCM-48-supported vanadium catalysts at room temperature .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm aromatic protons, methoxy groups, and oxazepine ring integrity .
- Mass Spectrometry : High-resolution MS (HR-EIMS) to verify molecular weight and fragmentation patterns .
- Elemental Analysis (CHN) : Validate purity and elemental composition, especially for derivatives with halogens or heteroatoms .
Q. What are the primary pharmacological applications of this compound in current research?
- Methodological Answer :
- Anticancer Agents : Derivatives exhibit activity via Pd-catalyzed coupling with chloroquinolines, forming analogs tested for cytotoxicity .
- Trypanocidal Agents : Computer-aided design (CADD) identifies PEX14 inhibitors targeting parasitic enzymes .
- Ion Channel Modulators : Structural analogs (e.g., with cyclopropanol groups) stabilize RyR2 or stimulate SERCA2a for cardiovascular applications .
Q. How can green chemistry principles be applied to synthesize this compound?
- Methodological Answer :
- Aqueous Media : Replace organic solvents with water, using MCM-48/HPWVO as a reusable catalyst .
- Microwave-Assisted Reactions : Reduce reaction times from hours to minutes while maintaining yields (e.g., cyclocondensation of 2-aminophenols and benzaldehydes) .
- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/Cu systems) minimize waste and enable multiple reuse cycles .
Q. What intermediates are pivotal in its synthesis?
- Methodological Answer :
- Acyliminium Ions : Key for cyclization in Pictet-Spengler reactions, enabling rapid ring closure .
- Deprotected Amines : Tert-butyl carbamate intermediates (e.g., compound 6 in ) facilitate Pd-catalyzed couplings .
- Halogenated Precursors : 7-Bromo or iodo derivatives allow functionalization via Suzuki-Miyaura or Buchwald-Hartwig reactions .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., PEX14 in Trypanosoma) to predict binding affinity .
- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. ethynyl groups) with cytotoxicity or enzymatic inhibition .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization .
Q. What strategies resolve contradictory catalytic outcomes in Pd-mediated cyclization?
- Methodological Answer :
- Ligand Screening : Replace Xantphos with (±)-BINAP to suppress hydrogenolysis and improve cyclization yields (22% vs. degradation) .
- Base Optimization : Use NaOtBu instead of CsCO to stabilize intermediates and reduce side reactions .
- Temperature Control : Lower reaction temperatures (e.g., 80°C) minimize decomposition of sensitive intermediates .
Table 1 : Catalytic Conditions for Cyclization Optimization
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc) | Xantphos | CsCO | Degraded |
| Pddba | (±)-BINAP | NaOtBu | 22 |
Q. How do competing reaction mechanisms (e.g., hydride shift vs. C–H activation) affect product distribution?
- Methodological Answer :
- Hydride Shift-Cyclization : Dominates in LiAlH-mediated reductions, forming tetrahydrobenzooxazepines via 1,5-H shifts .
- C–H Functionalization : Requires Cu or Pd catalysts to activate aromatic positions, leading to fused indole/oxazepine systems .
- Mechanistic Probes : Isotopic labeling (e.g., DO) or kinetic studies distinguish between pathways .
Q. How should researchers address contradictory data in catalytic efficiency across studies?
- Methodological Answer :
- Reproducibility Checks : Verify solvent purity, catalyst loading, and inert atmosphere (e.g., argon vs. nitrogen) .
- Cross-Study Comparisons : Normalize yields to molar equivalents or reaction scales to identify outliers .
- In Situ Monitoring : Use techniques like HPLC or F NMR to track intermediate stability .
Q. What are the advantages of Pictet-Spengler cyclization over traditional methods for oxazepine synthesis?
- Methodological Answer :
- Atom Economy : Single-step formation of the oxazepine ring avoids multi-step protection/deprotection .
- Substituent Flexibility : Accommodates diverse aldehydes (e.g., aryl, alkyl) for rapid library generation .
- Scalability : Eco-friendly conditions (aqueous media, room temperature) reduce costs and environmental impact .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
